N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Description
N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Probe for 5-HT2A Receptors : A study synthesized a compound closely related to N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide as a potent and selective competitive 5-HT2A antagonist. It was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in anesthetized baboons, although it was not successful for this particular application due to lack of specific binding or tracer retention (Prabhakaran et al., 2006).
Antifungal Activities : Another study synthesized derivatives of a similar compound, which were tested for antifungal activities against Candida albicans and Aspergillus niger. The results indicated significant antifungal activity, superior to the reference drug fluconazole (Ugwu & Okoro, 2014).
Anticancer Agents : A different study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related to the compound . These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, showing significant selective cytotoxicity (Evren et al., 2019).
Anticonvulsant Agent : In a study, N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, which share structural similarities with the compound , were synthesized and showed potential as anticonvulsant agents. They exhibited anticonvulsant activity in a maximal electroshock induced seizures (MES) model in mice (Shakya et al., 2016).
Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to the compound , has been identified as an important intermediate in the synthesis of antimalarial drugs. A study described its green synthesis via chemoselective monoacetylation (Magadum & Yadav, 2018).
Enzyme Inhibitory Potential : Research on sulfonamides with benzodioxane and acetamide moieties, similar to the compound , revealed significant enzyme inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJNDJYYJHGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357666 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436090-56-1 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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